molecular formula C12H10Cl2N2O2 B8799290 4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

Cat. No.: B8799290
M. Wt: 285.12 g/mol
InChI Key: PEBXTOIEBZMRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one is a useful research compound. Its molecular formula is C12H10Cl2N2O2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

4,5-dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3

InChI Key

PEBXTOIEBZMRCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.65 g (10 mmoles) of 4,5-dichloro-3(2H)-pyridazinone are converted into potassium salt with an equimolar amount of potassium hydroxide dissolved in methanol, and the methanol is removed in vacuo. To the suspension of the salt in 30 ml of toluene a solution of 1.56 g (10 mmoles) of 4-methoxybenzyl chloride in 30 ml of toluene is dropped under stirring, then 0.6 g (1.8 mmole) of tetrabutyl ammonium bromide is added. The reaction mixture is boiled for 3 hours under reflux cooling and evaporated to dryness in vacuo. The residue is dissolved in water, then the solution is extracted with ethyl acetate, dried and evaporated. The crude product thus obtained is optionally subjected to column chromatography on a silica gel column using ethyl acetate as solvent. Thus 1.17 g (41% ) of the desired compound are obtained. M.p.: 117°-120° C.
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1.65 g
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reactant
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1.56 g
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30 mL
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30 mL
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solvent
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0.6 g
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41%

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